Diethyl 2-cyanopentanedioate

Description

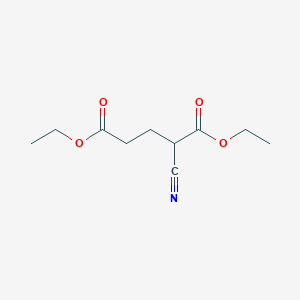

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-cyanopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-3-14-9(12)6-5-8(7-11)10(13)15-4-2/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYXWCUNWACGLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280182 | |

| Record name | Diethyl 2-cyanopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7251-97-0 | |

| Record name | NSC15768 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2-cyanopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for Diethyl 2 Cyanopentanedioate

Established Reaction Pathways

The synthesis of Diethyl 2-cyanopentanedioate is primarily achieved through well-documented reaction pathways that leverage the reactivity of carbanions and electrophilic alkenes. These methods are foundational in organic synthesis for constructing carbon-carbon bonds.

Synthesis via Michael Addition

A principal and widely utilized method for synthesizing this compound is the Michael addition reaction. researchgate.netchemistryworld.com This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this specific synthesis, the typical nucleophile is a carbanion generated from ethyl cyanoacetate (B8463686), and the Michael acceptor is ethyl acrylate.

The reaction is generally catalyzed by a base, such as sodium ethoxide. The base abstracts an acidic α-hydrogen from ethyl cyanoacetate, creating a resonance-stabilized carbanion. This carbanion then attacks the β-carbon of ethyl acrylate. The subsequent protonation of the resulting enolate intermediate yields the final product, this compound.

Reaction Scheme:

Step 1 (Deprotonation): Ethyl cyanoacetate reacts with a base (e.g., Sodium Ethoxide) to form a nucleophilic carbanion.

Step 2 (Michael Addition): The carbanion adds to the double bond of ethyl acrylate.

Step 3 (Protonation): The intermediate is protonated to yield this compound.

This pathway is effective for producing substituted glutarates and is a cornerstone of carbon-carbon bond formation in organic chemistry. researchgate.net

Alternative Synthetic Routes Utilizing Activated Esters and Nitriles

Beyond the classic Michael addition, alternative methodologies have been developed, often employing different catalytic systems or starting materials.

One notable alternative is a copper-catalyzed cyanoalkylation of electron-deficient alkenes. rsc.org This method can achieve the synthesis of compounds like this compound with good yields. For instance, a reaction employing a copper catalyst can yield the target compound at 72%. rsc.org

Another modern approach involves the use of redox-active esters, such as N-hydroxyphthalimide (NHP) esters derived from cyanoacetic acid. chemrxiv.org These activated esters can undergo nickel-catalyzed reductive cross-coupling reactions with various partners. While often used for creating α-aryl nitriles, the principle of using an activated form of a cyano-containing building block represents a versatile strategy that can be adapted for different synthetic targets. chemrxiv.org

The Knoevenagel condensation provides another route, typically as a preliminary step. wikipedia.orgsigmaaldrich.comorganicreactions.org This reaction condenses an active methylene (B1212753) compound (like ethyl cyanoacetate) with an aldehyde or ketone. wikipedia.orgsigmaaldrich.com The resulting α,β-unsaturated product could then undergo further reactions, such as a subsequent Michael addition, to build the pentanedioate (B1230348) backbone.

The following table summarizes and compares different reaction conditions for the synthesis of related compounds, illustrating the variety of approaches.

Interactive Data Table: Comparison of Synthetic Conditions| Product | Reactants | Catalyst/Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Ethyl Cyanoacetate, Ethyl Acrylate | Sodium Ethoxide | Ethanol | Good | General Michael Addition |

| This compound (3al) | Not specified | Cu(MeCN)4PF6 | Not specified | 72% | rsc.org |

| (E)-triethyl 4-phenylbut-3-ene-1,1,3-tricarboxylate (3a) | Baylis-Hillman acetate, Diethyl malonate | DBU | Neat | Good | niscair.res.in |

| Ethyl-2-cyano-3-(thiophen-2-yl)acrylate (3l) | Aldehyde, Ethyl cyanoacetate | DIPEAc | Not specified | 91% | scielo.org.mx |

Mechanistic Considerations in this compound Formation

The formation of this compound via the Michael addition follows a well-understood, base-catalyzed mechanism:

Carbanion Formation: A basic catalyst, typically a weak base like an amine or a stronger base like an alkoxide, removes the acidic proton from the α-carbon of ethyl cyanoacetate. This carbon is positioned between two electron-withdrawing groups (a nitrile and an ester), making the proton particularly acidic and the resulting carbanion highly resonance-stabilized.

Nucleophilic Attack: The stabilized carbanion acts as a soft nucleophile and attacks the electrophilic β-carbon of the α,β-unsaturated ester, ethyl acrylate. This is a conjugate (or 1,4-) addition.

Enolate Intermediate: The attack results in the formation of a new carbon-carbon bond and an enolate intermediate, where the negative charge is delocalized over the α-carbon and the oxygen of the carbonyl group.

Protonation: The enolate is then protonated by a proton source in the reaction mixture (often the solvent, like ethanol, or a protonated form of the catalyst), yielding the final, stable this compound product.

In the Knoevenagel condensation, which can be a precursor step, the mechanism involves the nucleophilic addition of the carbanion from the active methylene compound to the carbonyl group of an aldehyde or ketone. This is followed by a dehydration step to eliminate a water molecule and form a carbon-carbon double bond. wikipedia.orgsigmaaldrich.com

Potential for Modern Catalytic and Green Chemistry Approaches in its Synthesis

The synthesis of this compound is amenable to several modern catalytic and green chemistry approaches aimed at improving efficiency, safety, and environmental impact. researchgate.net The twelve principles of green chemistry provide a framework for these improvements, including the use of catalysis, maximizing atom economy, and using safer solvents. acs.org

Catalysis: The shift from stoichiometric bases (e.g., sodium ethoxide used in molar equivalents) to catalytic amounts of a reagent is a key green principle. acs.org

Organocatalysis: The use of small organic molecules, such as amines (e.g., DBU) or thiourea (B124793) derivatives, can effectively catalyze Michael additions under mild conditions. niscair.res.in

Heterogeneous Catalysis: Employing solid-supported catalysts, such as basic zeolites or resins, can simplify product purification, as the catalyst can be removed by simple filtration and potentially reused. sciencenet.cn This avoids aqueous workups and reduces waste. google.com

Biocatalysis: Enzymes offer high specificity and can often eliminate the need for protecting groups, reducing the number of synthetic steps and improving atom economy. acs.org

Alternative Energy Sources: Modern techniques can reduce energy consumption and reaction times. matanginicollege.ac.in

Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate the rate of Knoevenagel condensations and Michael additions, often leading to higher yields in shorter times. sigmaaldrich.com

Sonication: The use of ultrasound can also enhance reaction rates by promoting mass transfer and activating the reacting species.

Greener Solvents: Replacing traditional volatile organic solvents (VOCs) is a major goal of green chemistry.

Water: Performing reactions in water, where possible, is highly desirable due to its low cost and lack of toxicity. matanginicollege.ac.in

Ionic Liquids: These salts, which are liquid at low temperatures, can act as both solvent and catalyst and are often recyclable, although their own synthesis and toxicity must be considered. matanginicollege.ac.in

Solvent-Free Conditions: Conducting reactions "neat" (without a solvent) can be the most environmentally friendly option, reducing waste and simplifying purification. sigmaaldrich.comniscair.res.in

The development of novel catalytic systems, such as the copper-catalyzed cyanoalkylation, directly aligns with green chemistry principles by using catalytic quantities of reagents to achieve efficient bond formation. rsc.orgresearchgate.net

Table of Mentioned Compounds

| Compound Name | IUPAC Name | Other Names |

|---|---|---|

| This compound | This compound | Diethyl 2-cyanoglutarate |

| Diethyl Malonate | Diethyl propanedioate | Malonic ester |

| Cyanoacetic Acid | 2-Cyanoacetic acid | - |

| Ethyl Cyanoacetate | Ethyl 2-cyanoacetate | - |

| Ethyl Acrylate | Ethyl prop-2-enoate | - |

| Sodium Ethoxide | Sodium ethoxide | - |

| N-hydroxyphthalimide | 2-Hydroxy-1H-isoindole-1,3(2H)-dione | NHP |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene | - |

Comprehensive Analysis of Diethyl 2 Cyanopentanedioate Reactivity and Reaction Mechanisms

Fundamental Chemical Transformations

The reactivity of Diethyl 2-cyanopentanedioate is governed by the interplay of its functional groups. It can undergo oxidation at the active methylene (B1212753) position, substitution and condensation reactions via a carbanion intermediate, and reduction of its ester and cyano moieties.

Oxidation Reactions

The active methylene group in this compound is susceptible to oxidation, a reaction common for compounds where a CH₂ group is flanked by electron-withdrawing groups. google.com Such activation renders the methylene protons acidic and the carbon atom nucleophilic upon deprotonation, but also makes the C-H bonds susceptible to oxidative cleavage.

While specific studies on the oxidation of this compound are not extensively documented, analogous transformations of other active methylene compounds provide insight into its expected behavior. Generally, the oxidation of an active methylene group can lead to the formation of a corresponding carbonyl compound (ketone). google.com

Several reagent systems are known to effect this transformation:

Dialkyl Sulfoxides with Halogens: A system utilizing a dialkyl sulfoxide (B87167), such as dimethyl sulfoxide (DMSO), in the presence of bromine or chlorine can oxidize active methylene groups to ketones. google.com

Transition Metal Catalysts: Iron complexes, in conjunction with oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH), have been shown to catalyze the oxidation of active methylene groups to the corresponding ketones. researchgate.net

For this compound, such an oxidation would theoretically yield Diethyl 2-cyano-2-oxopentanedioate.

Table 1: Potential Oxidation Reactions of this compound

| Oxidizing System | Potential Product | General Principle |

|---|---|---|

| Dialkyl Sulfoxide / Halogen (e.g., DMSO/Br₂) | Diethyl 2-cyano-2-oxopentanedioate | Oxidation of the active C-H bonds to form a C=O bond. google.com |

| Iron(II) Triflate / t-BuOOH | Diethyl 2-cyano-2-oxopentanedioate | Catalytic oxidation of the activated methylene group. researchgate.net |

Substitution and Condensation Reactions

The presence of the active methylene group is central to the substitution and condensation reactivity of this compound. The protons on the carbon adjacent to both the cyano and an ester group are acidic and can be removed by a base (e.g., sodium ethoxide) to form a resonance-stabilized carbanion. scribd.comshivajicollege.ac.in This nucleophilic carbanion is a key intermediate for forming new carbon-carbon bonds. researchgate.net

Substitution Reactions (Alkylation): The generated carbanion readily participates in nucleophilic substitution reactions with alkyl halides. This process, known as alkylation, attaches an alkyl group to the α-carbon, further functionalizing the molecule. shivajicollege.ac.in

Condensation Reactions: The nucleophilic carbanion can also attack electrophilic carbonyl carbons in aldehydes and ketones in what is known as the Knoevenagel condensation. nih.gov This reaction is a cornerstone of C-C bond formation and is widely used in the synthesis of more complex molecules. Other condensation reactions include the Michael addition, where the carbanion adds to an α,β-unsaturated carbonyl compound.

Reduction Reactions (e.g., Bouveault-Blanc, Catalytic Hydrogenation, Complex Metal Hydride Reductions)

The ester and cyano groups of this compound can be reduced using various methods, each offering different outcomes.

Bouveault-Blanc Reduction: This classical method uses metallic sodium in an alcohol solvent (typically absolute ethanol) to reduce esters to primary alcohols. alfa-chemistry.comwikipedia.orgorganic-chemistry.org Under these conditions, the two diethyl ester groups would be reduced to hydroxymethyl groups, yielding 2-(aminomethyl)pentane-1,5-diol, assuming the nitrile is also reduced. However, the Bouveault-Blanc reduction is generally selective for esters and does not typically reduce nitriles under standard conditions. alfa-chemistry.com Therefore, the expected major product would be 2-cyano-pentane-1,5-diol. The mechanism proceeds via single electron transfer from sodium metal. cambridge.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst. The outcome depends heavily on the catalyst and reaction conditions (temperature, pressure).

Nitrile Reduction: Catalysts like Raney Nickel are effective for the reduction of nitriles to primary amines.

Ester Reduction: The reduction of esters to alcohols via catalytic hydrogenation is more challenging and typically requires harsher conditions (high pressure and temperature) and specific catalysts like copper chromite. Simultaneous reduction of both the cyano and ester groups would yield 2-(aminomethyl)pentane-1,5-diol.

Complex Metal Hydride Reductions: These reagents are powerful and versatile sources of hydride (H⁻).

Lithium Aluminum Hydride (LiAlH₄): As a very strong reducing agent, LiAlH₄ will readily reduce both the ester groups and the cyano group. masterorganicchemistry.comadichemistry.com The esters are converted to primary alcohols, and the nitrile is converted to a primary amine. The final product after an aqueous workup would be 2-(aminomethyl)pentane-1,5-diol.

Sodium Borohydride (NaBH₄): This is a milder reducing agent than LiAlH₄. adichemistry.com Under standard conditions (e.g., in methanol (B129727) or ethanol), NaBH₄ does not typically reduce esters or nitriles. reddit.com However, its reactivity can be enhanced by using additives like lithium chloride or zinc chloride, or by conducting the reaction at higher temperatures, which may allow for the reduction of the ester groups. reddit.comsci-hub.se

Table 2: Summary of Reduction Reactions for this compound

| Reduction Method | Reagent(s) | Functional Group(s) Reduced | Major Product |

|---|---|---|---|

| Bouveault-Blanc Reduction | Na / Ethanol | Esters | 2-Cyanopentane-1,5-diol alfa-chemistry.com |

| Catalytic Hydrogenation | H₂ / Raney Ni or PtO₂ | Cyano and Esters (harsher conditions for esters) | 2-(Aminomethyl)pentane-1,5-diol |

| Complex Metal Hydride | LiAlH₄ then H₂O | Cyano and Esters | 2-(Aminomethyl)pentane-1,5-diol adichemistry.com |

| Complex Metal Hydride | NaBH₄ (standard conditions) | No reaction | This compound (starting material) reddit.com |

Detailed Mechanistic Investigations of Key Reactions

The utility of this compound in synthesis stems from the predictable reactivity of its functional groups, particularly the active methylene and cyano groups.

Exploration of Carbon-Carbon Bond Forming Processes

The formation of new carbon-carbon bonds is arguably the most important application of active methylene compounds like this compound. researchgate.netresearchgate.net The core mechanistic step involves the generation of a nucleophilic carbanion at the C-2 position.

The process begins with the deprotonation of the α-carbon by a suitable base (B:⁻), such as an alkoxide. This is favorable because the resulting negative charge is stabilized by resonance, delocalizing onto the oxygen of the carbonyl group and the nitrogen of the cyano group. This resonance stabilization is key to the acidity of the active methylene protons. scribd.com

Once formed, this carbanion can act as a potent nucleophile in a variety of C-C bond-forming reactions: illinois.edu

Alkylation: In an Sₙ2 reaction, the carbanion attacks an alkyl halide (R-X), displacing the halide and forming a new C-C bond.

Condensation: The carbanion can add to the electrophilic carbon of a carbonyl group (e.g., in an aldehyde), leading to an aldol-type adduct, which may subsequently dehydrate.

These reactions provide a powerful toolkit for elaborating the carbon skeleton, building molecular complexity from a relatively simple starting material.

Role of Active Methylene and Cyano Groups in Reaction Pathways

The reactivity of this compound is a direct consequence of the electronic properties of its active methylene and cyano groups.

Role of the Active Methylene Group: The term "active" refers to the heightened reactivity of the CH₂ group. shivajicollege.ac.in This activity is a direct result of it being positioned between two powerful electron-withdrawing groups: the ester carbonyl and the cyano group. scribd.com

Acidity: The inductive electron withdrawal by the adjacent electronegative oxygen and nitrogen atoms polarizes the C-H bonds, making the protons significantly more acidic than those of a simple alkane. shivajicollege.ac.in

Carbanion Stabilization: Upon deprotonation, the resulting carbanion is stabilized by delocalization of the negative charge across the π-systems of both the ester and the cyano groups. This stabilization lowers the energy of the conjugate base, thereby increasing the acidity of the parent methylene group.

Nucleophilicity: The stabilized carbanion is an excellent soft nucleophile, readily participating in reactions that form new carbon-carbon bonds, as discussed previously.

Role of the Cyano Group: The cyano group plays a multifaceted role in the molecule's reactivity. researchgate.net

Activation: As a strong electron-withdrawing group, it is crucial for the activation of the adjacent methylene group, contributing significantly to the acidity of the α-protons. nih.gov

Electrophilic Center: The carbon atom of the nitrile is itself an electrophilic center and can be attacked by strong nucleophiles, although this is less common than reactions at the active methylene site.

Synthetic Handle: The cyano group can be transformed into other valuable functional groups. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, or it can be reduced to a primary amine, providing a gateway to a different class of compounds.

Stereochemical Outcomes and Control in this compound Mediated Reactions

The stereochemical outcomes in reactions involving this compound are of significant interest due to the presence of a chiral center at the C2 position when the molecule is subjected to reactions such as alkylation, reduction, or hydrolysis under specific conditions. The control of stereochemistry in these transformations is crucial for the synthesis of enantiomerically pure or diastereomerically enriched products, which are valuable intermediates in organic synthesis.

The prochiral nature of this compound at the C2 position allows for the introduction of a new stereocenter. The stereochemical course of reactions at this position is influenced by several factors, including the nature of the reactants, the use of chiral catalysts or auxiliaries, and the reaction conditions.

Diastereoselectivity

In reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters, diastereoselectivity becomes a key consideration. For instance, the alkylation of an enolate derived from a chiral derivative of this compound can lead to the formation of two diastereomers. The facial selectivity of the electrophilic attack on the enolate is influenced by steric and electronic factors of the existing chiral center.

The diastereoselectivity of such reactions can often be predicted and controlled by understanding the conformational preferences of the reactive intermediates. For example, in the alkylation of a chiral enolate, the approach of the electrophile will be favored from the less sterically hindered face, leading to the predominant formation of one diastereomer.

Table 1: Factors Influencing Diastereoselectivity in Reactions of this compound Derivatives

| Factor | Influence on Diastereoselectivity | Example Reaction |

| Chiral Auxiliary | A chiral auxiliary attached to the ester or another functional group can effectively shield one face of the molecule, directing the approach of the reagent to the opposite face. | Alkylation of a this compound derivative where one of the ethyl esters is replaced with a chiral alcohol. |

| Substrate Control | The inherent chirality of a substituted this compound derivative can direct the stereochemical outcome of subsequent reactions at a different position. | Reduction of a ketone functionality in a molecule already containing a chiral center derived from this compound. |

| Reaction Conditions | Temperature, solvent, and the nature of the base or catalyst can influence the transition state geometry and, consequently, the diastereomeric ratio of the products. | Lower temperatures often lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy. |

Enantioselectivity

When starting from the achiral this compound, the creation of a chiral center at the C2 position can be achieved with high enantioselectivity through the use of chiral catalysts or reagents. Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral glutaric acid derivatives.

For instance, the enantioselective reduction of the nitrile group or the hydrolysis of one of the two enantiotopic ester groups can lead to the formation of optically active products. Enzymatic resolutions and chiral metal catalysts are commonly employed for such transformations.

Table 2: Strategies for Enantioselective Synthesis Involving this compound

| Strategy | Description | Potential Outcome |

| Asymmetric Alkylation | The use of a chiral phase-transfer catalyst or a chiral ligand complexed to a metal can facilitate the enantioselective addition of an alkyl group to the C2 position. | Formation of (R)- or (S)-diethyl 2-alkyl-2-cyanopentanedioate with high enantiomeric excess. |

| Enzymatic Resolution | Lipases or esterases can selectively hydrolyze one enantiomer of a racemic mixture of a this compound derivative, allowing for the separation of the unreacted enantiomer. | Isolation of one enantiomer of a chiral derivative of this compound. |

| Chiral Catalysis | A chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, can create a chiral environment around the substrate, leading to an enantioselective reaction. | Enantioselective Michael addition to an activated alkene using this compound as the nucleophile. |

While specific documented examples for this compound are not extensively reported in the context of stereochemical control, the principles of asymmetric synthesis and diastereoselective reactions are broadly applicable. The functional handles present in the molecule, namely the nitrile and the two ester groups, provide multiple opportunities for the introduction and control of stereochemistry, making it a potentially versatile substrate for the synthesis of complex chiral molecules. Further research into the stereoselective reactions of this compound would be valuable for expanding its utility in synthetic organic chemistry.

Despite a comprehensive search for information on the chemical compound "this compound," specific details regarding its application as a strategic building block in complex molecule construction, as outlined in the user's request, are not available in the public domain. Consequently, it is not possible to generate a detailed and scientifically accurate article that strictly adheres to the provided outline.

The performed searches yielded general information on related concepts such as multi-component reactions, the synthesis of various heterocyclic compounds, and the use of other, different chemical building blocks in organic synthesis and medicinal chemistry. A patent detailing a method for the synthesis of this compound was located. However, specific examples, detailed research findings, and data tables concerning the role of this compound in:

Diethyl 2 Cyanopentanedioate As a Strategic Building Block in Complex Molecule Construction

Synthetic Applications in the Preparation of Advanced Intermediates, such as its use as a precursor to polyfunctional organic compounds and its strategic derivatization for downstream synthesis.

could not be found. The absence of this specific information prevents the creation of an article that would meet the user's requirements for thorough, informative, and scientifically accurate content focused solely on Diethyl 2-cyanopentanedioate within the stipulated structure.

Therefore, the requested article on "" cannot be generated at this time due to the lack of available scientific literature and data on this specific compound's applications.

Pivotal Role of Diethyl 2 Cyanopentanedioate in Heterocyclic Compound Synthesis

Mechanistic Insights into Heterocyclic Annulation Pathways

Further research would be required to ascertain if "Diethyl 2-cyanopentanedioate" has been studied under a different nomenclature or in a context not readily accessible through standard chemical information retrieval methods. At present, no data is available to substantiate its role in the synthesis of the aforementioned heterocyclic compounds.

Advanced Spectroscopic Characterization in Research: Methodological Approaches for Diethyl 2 Cyanopentanedioate Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural investigation of Diethyl 2-cyanopentanedioate derivatives in solution. It provides granular information about the chemical environment of individual atoms, their connectivity, and the spatial arrangement of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the molecular structure of this compound. By analyzing chemical shifts, signal integrations, and coupling patterns, a complete picture of the molecule's carbon-hydrogen framework can be assembled. scielo.br

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments, their neighboring protons, and their relative quantities. For this compound, distinct signals are expected for the protons of the two ethyl groups and the pentanedioate (B1230348) backbone. The methine proton (CH) adjacent to the cyano and ester groups would appear as a characteristic multiplet. The methylene (B1212753) protons (CH₂) of the backbone and the ethyl groups would also show distinct multiplets due to coupling with adjacent protons. The terminal methyl protons (CH₃) of the ethyl groups would typically appear as triplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. oregonstate.edu For this compound, separate signals are expected for the carbonyl carbons of the ester groups, the carbon of the nitrile group, the quaternary carbon, the methine carbon, and the various methylene and methyl carbons of the backbone and ethyl groups. chemguide.co.uklibretexts.org The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbonyl carbons are characteristically found far downfield (165-190 ppm), while the nitrile carbon appears in the 110-120 ppm range. oregonstate.edu

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table outlines the predicted chemical shift (δ) ranges for the distinct protons and carbons in this compound, based on typical values for similar functional groups.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| Ester -C(O )O- | - | 165 - 175 | - |

| Nitrile -C N | - | 115 - 125 | - |

| Ester -O-C H₂CH₃ | 4.1 - 4.3 | 60 - 65 | Quartet (q) |

| Backbone -C H(CN)- | 3.5 - 3.8 | 45 - 55 | Multiplet (m) |

| Backbone -C H₂- | 2.0 - 2.6 | 25 - 35 | Multiplet (m) |

| Ester -OCH₂C H₃ | 1.2 - 1.4 | 13 - 15 | Triplet (t) |

NMR spectroscopy is a powerful tool for investigating the three-dimensional structure and dynamic behavior of molecules in solution. auremn.org.br For this compound, which has several single bonds, various conformations are possible due to rotation around these bonds.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons within the molecule. mdpi.com Correlations in a NOESY spectrum indicate that protons are close to each other in space, which helps in elucidating the preferred conformation. mdpi.com

Furthermore, variable-temperature NMR studies can provide insights into the dynamic processes occurring within the molecule, such as the rotation of the ethyl groups or the flexibility of the pentanedioate chain. nih.gov Changes in the NMR spectrum as a function of temperature can be analyzed to determine the energy barriers between different conformers and their relative populations. researchgate.net The analysis of coupling constants (J-values) can also provide information about dihedral angles, which is crucial for determining the molecule's conformation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) in Product Identification and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. nih.gov This is particularly useful for unequivocally identifying this compound and its derivatives.

By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. thermofisher.com For this compound (C₁₀H₁₅NO₄), HRMS would confirm its identity by matching the experimentally measured accurate mass with the theoretically calculated mass.

In mechanistic studies, HRMS is invaluable for identifying reaction intermediates, byproducts, and degradation products. This information helps researchers to understand the reaction pathways involved in the synthesis or modification of this compound derivatives. Techniques like Orbitrap MS or Time-of-Flight (TOF) MS are often employed for these purposes due to their high resolution and mass accuracy. nih.gov

Interactive Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₅NO₄ |

| Calculated Exact Mass | 213.1001 Da |

| Common Ion Adducts | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| Expected [M+H]⁺ m/z | 214.1074 |

| Expected [M+Na]⁺ m/z | 236.0893 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds, such as stretching and bending. vscht.cz

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The most prominent and diagnostic peaks would be from the nitrile (C≡N) and the ester carbonyl (C=O) groups. libretexts.org The C≡N stretch typically appears as a sharp, medium-intensity band, while the C=O stretch of the ester group gives a strong, sharp absorption. libretexts.org Additionally, C-H stretching and bending vibrations from the alkyl portions of the molecule, as well as C-O stretching from the ester groups, will be present. vscht.cz

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound

This table details the expected wavenumber ranges for the characteristic vibrations of the functional groups present in this compound.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyl C-H | Stretch | 2850 - 2960 | Medium |

| Nitrile (C≡N) | Stretch | 2240 - 2260 | Medium |

| Ester Carbonyl (C=O) | Stretch | 1735 - 1750 | Strong |

| Ester C-O | Stretch | 1000 - 1300 | Strong |

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy. The core outline provided cannot be addressed due to the absence of specific data on this compound in the following areas:

Emerging Research Directions and Theoretical Investigations of Diethyl 2 Cyanopentanedioate Chemistry

Prospects for Novel Synthetic Methodologies:There is no available information on the development of enantioselective or diastereoselective syntheses, nor any mention of its integration into flow chemistry or automation platforms.

Without any source material on the subject compound, any attempt to create the requested article would be speculative and would not meet the standards of scientific accuracy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Diethyl 2-cyanopentanedioate, and how can reaction parameters be systematically optimized?

- Methodological Answer : The synthesis typically involves Knoevenagel condensation or cyanoalkylation of diethyl glutarate derivatives. To optimize yield, researchers should:

- Perform factorial design experiments to evaluate variables (e.g., catalyst type, solvent polarity, temperature) .

- Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry iteratively .

- Purify via fractional distillation or recrystallization, validated by melting point analysis .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers away from oxidizers and heat sources, per safety data sheet guidelines for structurally similar esters (e.g., diethyl phthalate) .

- PPE : Use nitrile gloves, lab coats, and chemical fume hoods to mitigate inhalation risks .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should baseline impurities be addressed?

- Methodological Answer :

- NMR : Use NMR to confirm the cyano and ester carbonyl groups (expected shifts: ~115 ppm for CN, ~170 ppm for COO) .

- IR : Validate nitrile stretches at ~2250 cm and ester C=O at ~1740 cm. Baseline impurities can be minimized via pre-analysis column chromatography .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel multicomponent reactions?

- Methodological Answer :

- DFT Modeling : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics .

- Validation : Cross-reference computational results with experimental values from kinetic studies .

Q. What statistical approaches resolve discrepancies in kinetic data for this compound-mediated reactions?

- Methodological Answer :

- Error Analysis : Apply t-tests to compare rate constants () from triplicate runs, identifying outliers via Grubbs’ test .

- Model Fitting : Use nonlinear regression (e.g., Arrhenius or Eyring plots) to distinguish mechanistic pathways (e.g., SN1 vs. SN2) .

- Uncertainty Reporting : Include 95% confidence intervals in Arrhenius activation energy calculations .

Q. How can researchers design experiments to investigate the stereoelectronic effects of the cyano group in this compound?

- Methodological Answer :

- Comparative Studies : Synthesize analogs (e.g., diethyl 2-aminopentanedioate) and compare reaction rates in nucleophilic acyl substitution .

- X-ray Crystallography : Resolve crystal structures to correlate steric effects with regioselectivity .

- In Situ Monitoring : Use stopped-flow UV-Vis spectroscopy to capture transient intermediates .

Data Management and Validation

Q. What strategies ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer :

- Protocol Standardization : Document exact solvent grades, humidity controls, and equipment calibration .

- Inter-Lab Validation : Share samples for cross-characterization via round-robin testing (e.g., NMR, HPLC) .

- Data Sharing : Publish raw kinetic datasets in open repositories (e.g., Zenodo) with metadata on experimental conditions .

Q. How should researchers address conflicting solubility data for this compound in polar aprotic solvents?

- Methodological Answer :

- Replicate Studies : Measure solubility in triplicate using gravimetric analysis under controlled temperature (±0.1°C) .

- Hansen Solubility Parameters : Compare experimental results with HSPiP software predictions to identify outliers .

- Error Reporting : Disclose solvent purity and equilibration time in publications to aid meta-analysis .

Ethical and Safety Considerations

Q. What ethical guidelines apply to studies involving this compound in biomedical research?

- Methodological Answer :

- Toxicity Screening : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before animal trials .

- IACUC Protocols : Adhere to 3R principles (Replacement, Reduction, Refinement) for vertebrate studies .

- Data Transparency : Disclose all adverse events (e.g., unexpected byproducts) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.